molecular formula C21H20N2O5S B12197665 N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12197665
M. Wt: 412.5 g/mol
InChI Key: JRWCKHIQZCJLBT-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a hydroxyphenyl group, and a methoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the hydroxyphenyl and methoxybenzylidene groups. Common synthetic routes may include:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thiourea derivative with a halogenated acetic acid derivative under basic conditions.

    Introduction of the Hydroxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where a hydroxyphenyl ethyl halide reacts with the thiazolidine intermediate.

    Addition of the Methoxybenzylidene Group: This step typically involves a condensation reaction between the thiazolidine intermediate and a methoxybenzaldehyde derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The methoxybenzylidene group can be reduced to form the corresponding methoxybenzyl derivative.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Various thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C21H20N2O5S/c1-28-17-4-2-3-15(11-17)12-18-20(26)23(21(27)29-18)13-19(25)22-10-9-14-5-7-16(24)8-6-14/h2-8,11-12,24H,9-10,13H2,1H3,(H,22,25)/b18-12-

InChI Key

JRWCKHIQZCJLBT-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.